molecular formula C21H16N2O2S B388112 5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

Cat. No.: B388112
M. Wt: 360.4g/mol
InChI Key: WLODBWLQQLOOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of indole and thiazolidine moieties in its structure makes it an interesting subject for research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The thiazolidine ring can be introduced through a cyclization reaction involving a thiol and an amine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Mechanism of Action

The mechanism of action of 5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidine ring can also interact with biological molecules, potentially leading to the inhibition of certain enzymes or the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione apart is its spiro structure, which provides unique steric and electronic properties. This makes it a valuable compound for studying the effects of molecular conformation on biological activity and chemical reactivity .

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4g/mol

IUPAC Name

5-methyl-3-naphthalen-2-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C21H16N2O2S/c1-13-19(24)23(16-11-10-14-6-2-3-7-15(14)12-16)21(26-13)17-8-4-5-9-18(17)22-20(21)25/h2-13H,1H3,(H,22,25)

InChI Key

WLODBWLQQLOOJH-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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